

Stock solution preparation and working concentrations for Coumarin 343

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Compound of Interest

Compound Name: Coumarin 343

Cat. No.: B1210632

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Application Notes and Protocols for Coumarin 343

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions and the use of **Coumarin 343**, a versatile blue-emitting fluorescent dye. **Coumarin 343** is widely utilized as a fluorescent probe in various research applications, including fluorescence microscopy, live-cell imaging, and as a donor in Förster Resonance Energy Transfer (FRET) pairs.^{[1][2]} Its hydrophilic nature also makes it a useful probe for micro water pools.^{[3][4]}

Physicochemical and Spectroscopic Properties

A summary of the key properties of **Coumarin 343** is presented below for easy reference. These values are essential for accurate solution preparation and experimental design.

Property	Value	References
Molecular Formula	C ₁₆ H ₁₅ NO ₄	[5]
Molecular Weight	285.29 g/mol	
Appearance	Yellow to brown solid	
Excitation Maximum (λ _{ex})	~437 nm	
Emission Maximum (λ _{em})	~477 nm	
Molar Extinction Coefficient (ε)	~39,000 M ⁻¹ cm ⁻¹ at 437 nm	
Fluorescence Quantum Yield (Φ _F)	~0.63	
Solubility	Good in DMSO, DMF, DCM, Chloroform, Acetonitrile, and Alcohols. Poor in water.	

Stock Solution Preparation

Accurate preparation of a stock solution is critical for obtaining reproducible experimental results. Due to its poor solubility in water, **Coumarin 343** is typically dissolved in an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in an aqueous buffer or cell culture medium.

Materials:

- **Coumarin 343** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)

Protocol for Preparing a 10 mM Stock Solution:

- Weighing: Accurately weigh out 1 mg of **Coumarin 343** powder. To avoid errors due to static electricity and handling small quantities, it is advisable to use a calibrated analytical balance.
- Solvent Addition: Add 350.5 μL of anhydrous DMSO to the vial containing the **Coumarin 343** powder. This will yield a final concentration of 10 mM.
 - Calculation: $(1 \text{ mg} / 285.29 \text{ g/mol}) / 0.0003505 \text{ L} = 10 \text{ mM}$
- Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication in an ultrasonic water bath can aid dissolution. Visually inspect the solution to ensure no solid particles remain.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C , protected from light. When stored properly, the stock solution is stable for at least one month at -20°C and up to six months at -80°C .

Stock Solution Preparation Table:

Desired Stock Concentration	Mass of Coumarin 343	Volume of DMSO
1 mM	1 mg	3.505 mL
5 mM	1 mg	701 μL
10 mM	1 mg	350.5 μL

Experimental Protocol: Fluorescent Staining of Live Cells

This protocol describes a general procedure for staining live cells with **Coumarin 343** for fluorescence microscopy. The optimal working concentration and incubation time may vary depending on the cell type and experimental conditions and should be determined empirically.

Materials:

- Cells cultured on glass-bottom dishes or chamber slides

- **Coumarin 343** stock solution (10 mM in DMSO)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), pH 7.4
- Live-cell imaging buffer (e.g., phenol red-free medium with HEPES)

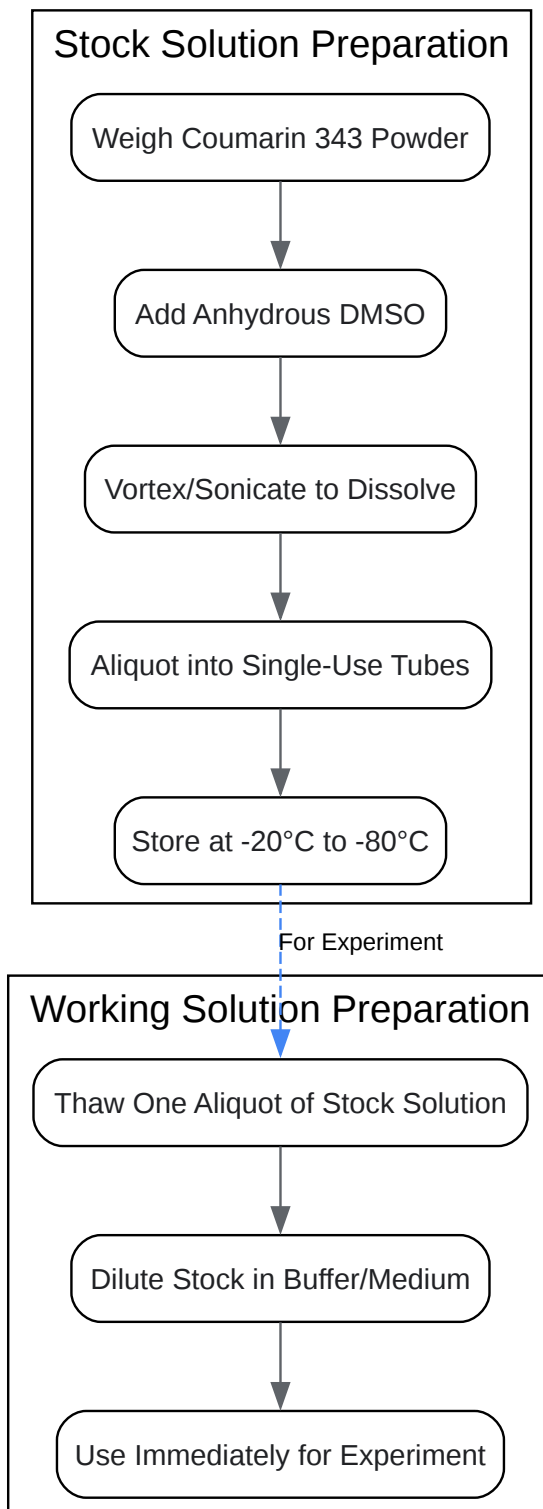
Protocol:

- Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
- Preparation of Staining Solution: Prepare the working solution of **Coumarin 343** by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. A typical starting working concentration is 5 μ M. For example, to prepare 1 mL of 5 μ M staining solution, add 0.5 μ L of the 10 mM stock solution to 1 mL of medium and mix well.
- Cell Staining: Aspirate the existing cell culture medium and replace it with the **Coumarin 343** staining solution.
- Incubation: Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time should be determined for each cell line to achieve sufficient signal without causing cytotoxicity.
- Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound dye.
- Imaging: Replace the PBS with a live-cell imaging buffer. Image the cells using a fluorescence microscope equipped with appropriate filters for blue fluorescence (Excitation: ~437 nm, Emission: ~477 nm).

Diagrams

Stock Solution and Working Solution Preparation Workflow

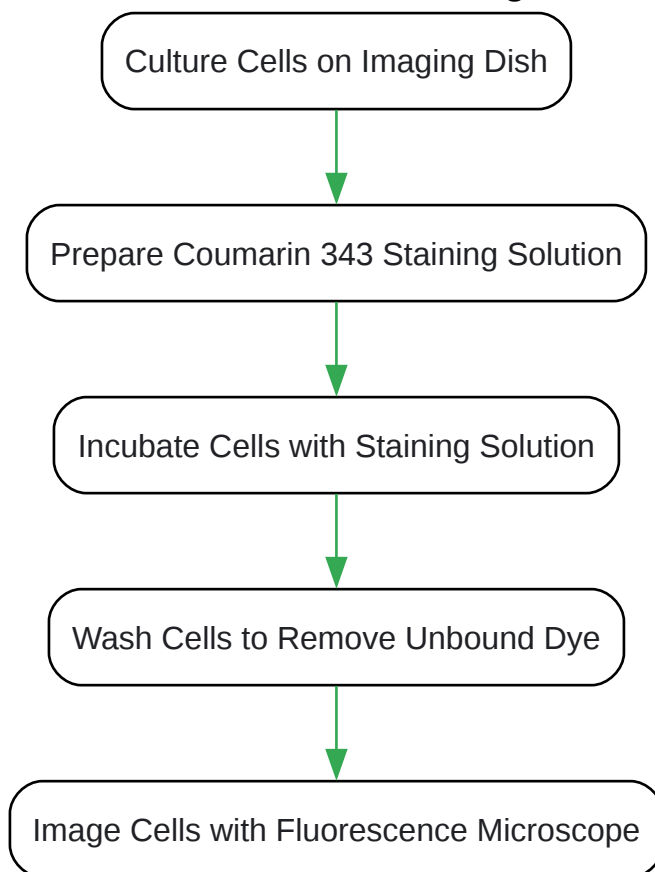
Workflow for Coumarin 343 Solution Preparation

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Caption: A flowchart illustrating the key steps for preparing **Coumarin 343** stock and working solutions.

General Experimental Workflow for Cell Staining

Experimental Workflow for Cell Staining with Coumarin 343



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Caption: A diagram outlining the sequential steps involved in staining live cells with **Coumarin 343** for fluorescence microscopy.

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